3-(benzyloxymethyl)dihydrofuran-2(3H)-one 3-(benzyloxymethyl)dihydrofuran-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 933770-71-9
VCID: VC11999175
InChI: InChI=1S/C12H14O3/c13-12-11(6-7-15-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
SMILES: C1COC(=O)C1COCC2=CC=CC=C2
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

3-(benzyloxymethyl)dihydrofuran-2(3H)-one

CAS No.: 933770-71-9

Cat. No.: VC11999175

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

3-(benzyloxymethyl)dihydrofuran-2(3H)-one - 933770-71-9

Specification

CAS No. 933770-71-9
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name 3-(phenylmethoxymethyl)oxolan-2-one
Standard InChI InChI=1S/C12H14O3/c13-12-11(6-7-15-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Standard InChI Key QHQXONYCVAWCCE-UHFFFAOYSA-N
SMILES C1COC(=O)C1COCC2=CC=CC=C2
Canonical SMILES C1COC(=O)C1COCC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

The compound belongs to the dihydrofuran-2(3H)-one family, a class of γ-lactones with a five-membered ring containing one oxygen atom and a ketone group. The benzyloxymethyl substituent at position 3 introduces steric and electronic modifications that influence reactivity and intermolecular interactions. The IUPAC name, 3-(benzyloxymethyl)dihydrofuran-2(3H)-one, reflects:

  • A dihydrofuran-2(3H)-one core (a lactone ring with one double bond reduced).

  • A benzyloxymethyl group (-CH2-O-benzyl) attached to carbon 3.

Key structural analogs include:

  • 3-Benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (studied for mTOR modulation in mast cells) .

  • (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one (a ribonolactone derivative used in antiviral synthesis).

PropertyValue (Inferred from Analogs)
Molecular FormulaC₁₃H₁₄O₃
Molecular Weight218.25 g/mol
Key Functional GroupsLactone, benzyl ether

Synthesis and Characterization

Synthetic Strategies

The synthesis of 3-substituted dihydrofuran-2(3H)-ones typically involves ring-closing lactonization or functionalization of preformed lactones. For benzyloxymethyl derivatives, common approaches include:

  • Benzylation of Hydroxyl Precursors:

    • Reacting a hydroxyl-containing lactone (e.g., dihydrofuran-2(3H)-one-3-methanol) with benzyl bromide in the presence of a base (e.g., NaH or K₂CO₃).

    • Example:

      Lactone-OH + BnBrBaseLactone-O-Bn\text{Lactone-OH + BnBr} \xrightarrow{\text{Base}} \text{Lactone-O-Bn}
    • Yields for analogous reactions range from 50% to 80% after purification.

  • Stereoselective Cyclization:

    • As demonstrated in the synthesis of (3R,4R,5R)-tri-O-benzyl-ribonolactone, stereochemistry is controlled using chiral catalysts or protecting groups.

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Signals for benzyl protons (δ 7.2–7.4 ppm), methylene groups adjacent to oxygen (δ 3.5–4.5 ppm), and lactone carbonyl (δ 170–180 ppm in ¹³C NMR).

  • Mass Spectrometry:

    • High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1 for C₁₃H₁₄O₃).

Physicochemical Properties

Stability and Reactivity

  • Hydrolytic Sensitivity: The lactone ring is prone to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative.

  • Oxidation: The benzylic position may undergo oxidation to form a ketone or epoxide under strong oxidizing agents .

PropertyValue/Behavior
SolubilityModerate in DCM, THF; low in H₂O
Melting Point~80–100°C (estimated)
StabilitySensitive to moisture, light

Biological Activity and Applications

Synthetic Intermediate

The benzyloxymethyl group serves as a protective moiety in carbohydrate chemistry. For example, tri-O-benzylated ribonolactones are critical intermediates in synthesizing nucleoside analogs like remdesivir.

Research Gaps and Future Directions

  • Stereochemical Studies: The impact of stereochemistry at position 3 on biological activity remains unexplored.

  • Drug Delivery Applications: Benzyl ethers enhance lipophilicity, making this compound a candidate for prodrug designs.

  • Catalytic Applications: As a chiral building block, it could facilitate asymmetric synthesis of pharmaceuticals.

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